

# Part 1: Molecular Architecture & Physicochemical Profile[1]

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## Compound of Interest

Compound Name: (3-Pyrrolidin-1-ylphenyl)methylamine

CAS No.: 175696-70-5

Cat. No.: B060782

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1.1 Structural Logic & Design Philosophy **(3-Pyrrolidin-1-ylphenyl)methylamine** represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from the specific meta-substitution pattern, which decouples the electronic resonance of the pyrrolidine ring from the steric environment of the primary amine.

- The Pyrrolidine Ring (Lipophilic Domain): Acts as a tertiary amine equivalent but with constrained conformational entropy.[1] It serves as a hydrophobic anchor (character) often targeting hydrophobic pockets in kinases or GPCRs.[1]
- The Phenyl Linker (Scaffold): The meta (1,3) substitution prevents the direct "push-pull" electronic conjugation seen in para isomers, maintaining distinct basicity profiles for the two nitrogen centers.
- The Methylamine Tail (Polar Warhead): A primary amine ( ) functioning as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA), often engaging conserved residues (e.g., Asp/Glu in active sites).

## 1.2 Physicochemical Descriptors Data based on in-silico consensus models for the free base.

Property	Value	Significance in MedChem
Molecular Weight	176.26 g/mol	Ideal for Fragment-Based Discovery (<300 Da).[1]
cLogP	1.8 – 2.1	Optimal lipophilicity for membrane permeability without solubility issues.[1]
TPSA	~29 Å <sup>2</sup>	High blood-brain barrier (BBB) penetration potential.[1]
pKa (Benzylamine)	~9.2	Predominantly protonated at physiological pH (cationic interaction).[1]
pKa (Aniline N)	~3.5 - 4.0	Largely neutral at pH 7.4 due to phenyl ring delocalization.[1]
Rotatable Bonds	2	Low entropic penalty upon binding.[1]

## Part 2: Synthetic Pathways & Process Optimization

2.1 Retrosynthetic Analysis The most robust route avoids the direct alkylation of poly-functional anilines (which leads to over-alkylation).[1] Instead, a stepwise construction utilizing the Buchwald-Hartwig Amination followed by Nitrile Reduction offers the highest fidelity and scalability.

### 2.2 Synthetic Workflow Diagram

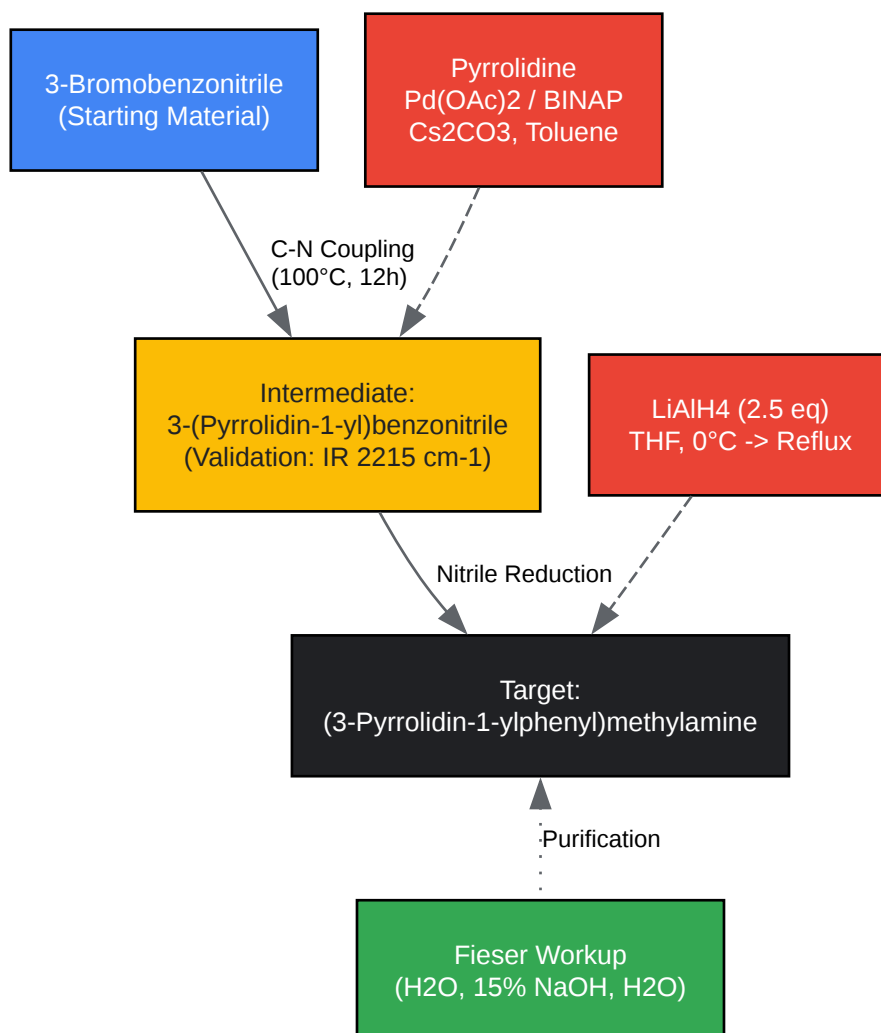


Fig 1. Optimized Synthetic Route via Buchwald-Hartwig Coupling

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### [1][2][3][4][5][6][7][8] 2.3 Detailed Experimental Protocol

Step 1: Palladium-Catalyzed C-N Coupling Rationale: Nucleophilic aromatic substitution ( ) fails on unactivated aryl halides.[1] Pd-catalysis enables coupling under neutral conditions.[1]

- Charge: To a dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), (1.4 eq), and racemic BINAP (0.05 eq).
- Inert: Evacuate and backfill with Argon (

).[1]

- Solvent: Add anhydrous Toluene (0.2 M concentration) and Pyrrolidine (1.2 eq).
- Catalyst: Add  
  
(0.02 eq) last to prevent premature aggregation.
- Reaction: Heat to 100°C for 12–16 hours.
- Validation (In-Process): TLC (Hexane/EtOAc 4:1). The nitrile product is highly fluorescent under UV (254/365 nm).[1]
- Workup: Filter through Celite to remove Pd/Salts.[1] Concentrate.

Step 2: Nitrile Reduction to Amine Rationale:

is preferred over catalytic hydrogenation (

) here because the tertiary aniline sulfur/poisoning effects can sometimes hamper hydrogenation, and

ensures complete reduction to the primary amine without secondary amine byproducts.

- Setup: Flame-dried 3-neck flask with reflux condenser and dropping funnel. Argon atmosphere.[1]
- Charge: Suspend  
  
(2.5 eq) in anhydrous THF at 0°C.
- Addition: Dissolve the intermediate nitrile in THF and add dropwise. Exothermic.
- Reflux: Warm to room temperature, then reflux for 4 hours.
- Fieser Quench (Critical Safety): Cool to 0°C. For every  
  
grams of  
  
used, add:

- mL water (slowly).[1]
- mL 15% NaOH.[1]
- mL water.[1]
- Isolation: A granular white precipitate forms.[1] Filter. The filtrate contains the pure free base.  
[1]

## Part 3: Medicinal Chemistry Applications

### 3.1 Pharmacophore Mapping This molecule is a "linker-head" scaffold.[1]

- Kinase Inhibitors: The pyrrolidine moiety mimics the hydrophobic interactions of the ribose binding pocket, while the benzylamine extends toward the solvent front or interacts with the hinge region (Glu/Asp residues).
- GPCR Ligands: The structure holds high homology to histamine H3 antagonists and serotonin (5-HT) modulators.[1] The basic nitrogen (benzylamine) forms a salt bridge with the conserved Aspartate in TM3 of aminergic GPCRs.

### 3.2 Logical Interaction Diagram

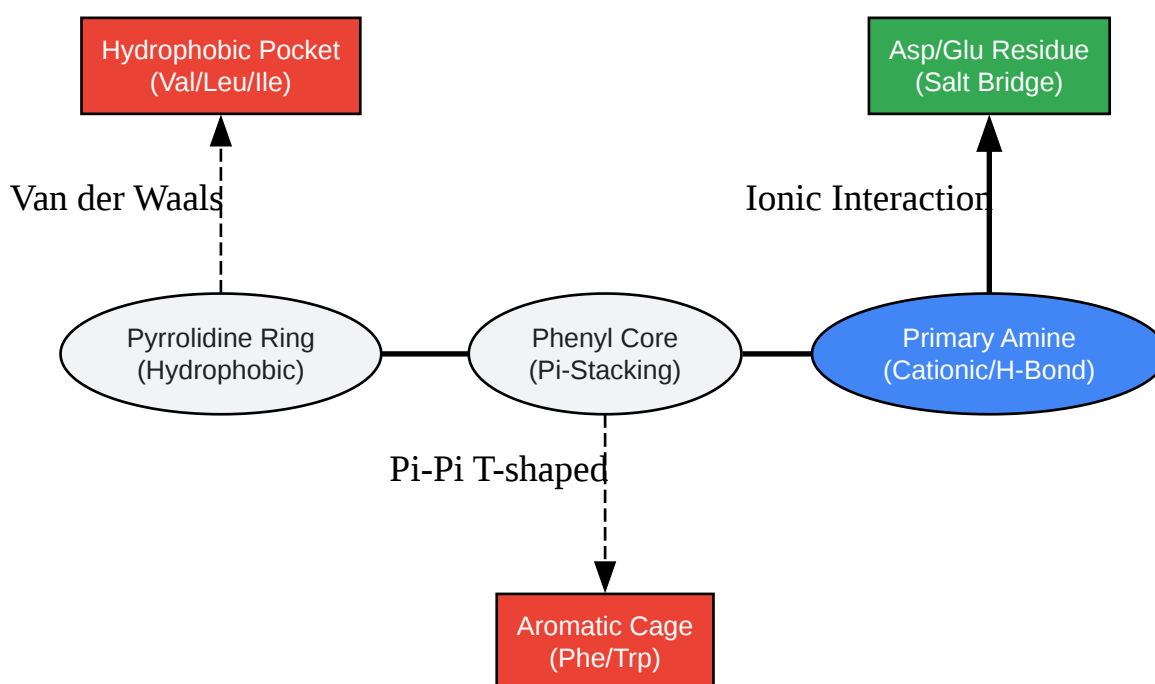


Fig 2. Pharmacophoric Interaction Map in Aminergic GPCRs

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## Part 4: Analytical Characterization & Self-Validation

To ensure the integrity of the synthesis, the following analytical markers must be met.

### 4.1 Proton NMR (

NMR, 400 MHz,

)

- 7.1 - 6.5 ppm: Aromatic region.[1] Look for the meta-substitution pattern (singlet, doublet, triplet, doublet integration).
- 3.8 ppm (s, 2H): Benzylic  
.[1] Diagnostic Peak.[1] If this is a doublet, the amine is likely protonated or coupled.
- 3.3 ppm (m, 4H): Pyrrolidine protons adjacent to Nitrogen.[1]
- 2.0 ppm (m, 4H): Pyrrolidine protons (distal).[1]

### 4.2 Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Parent Ion:
- Fragmentation: Expect a loss of

(17 Da) or cleavage of the pyrrolidine ring depending on collision energy.

## Part 5: Safety & Handling

- Corrosivity: The free amine is caustic.[1] It will cause severe skin burns and eye damage.[1]  
[9] Handle only in a fume hood.
- Storage: Amines absorb  
from the air to form carbamates.[1] Store under Argon/Nitrogen at 4°C.

- Toxicity: While specific tox data on this fragment is sparse, aryl-pyrrolidines can possess hERG channel liability.[1] Handle as a potent bioactive compound.[1]

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- To cite this document: BenchChem. [Part 1: Molecular Architecture & Physicochemical Profile[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060782/docs#part-1-molecular-architecture-physicochemical-profile-1\]](https://www.benchchem.com/product/b060782/docs#part-1-molecular-architecture-physicochemical-profile-1)

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